

o-Dianisidine dihydrochloride physical and chemical characteristics

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Compound of Interest

Compound Name: *3,3'-Dimethoxybenzidine dihydrochloride*

Cat. No.: *B051592*

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o-Dianisidine Dihydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical characteristics of o-dianisidine dihydrochloride. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise, quantitative data and detailed experimental methodologies.

Chemical Identity and Properties

o-Dianisidine dihydrochloride, also known as **3,3'-dimethoxybenzidine dihydrochloride**, is a widely used chromogenic substrate for peroxidase enzymes.^{[1][2][3]} Its ability to undergo a distinct color change upon oxidation makes it an invaluable reagent in various biochemical assays, including Enzyme-Linked Immunosorbent Assays (ELISA).^{[1][2][4]}

Table 1: Chemical Identifiers and Nomenclature

Identifier	Value
IUPAC Name	4-(4-amino-3-methoxyphenyl)-2-methoxyaniline;dihydrochloride[5][6]
Synonyms	3,3'-Dimethoxybenzidine dihydrochloride, Fast Blue B, 4,4'-Diamino-3,3'-dimethoxybiphenyl dihydrochloride[3][7]
CAS Number	20325-40-0[2][3][8]
Molecular Formula	C ₁₄ H ₁₆ N ₂ O ₂ · 2HCl[2][3][9]
Molecular Weight	317.21 g/mol [2][5][8]
InChI Key	UXTIAFYTYOEQHV-UHFFFAOYSA-N[5]
SMILES	<chem>COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)OC)N.Cl.Cl</chem> [5]

Physicochemical Characteristics

The physical and chemical properties of o-dianisidine dihydrochloride are critical for its proper handling, storage, and application in experimental settings.

Table 2: Physical and Chemical Properties

Property	Value
Appearance	Off-white to beige or light purple crystalline powder[3][8]
Melting Point	268 °C (decomposes)[5]
Boiling Point	Data not available (decomposes)
Solubility	Soluble in water (up to 50 mg/mL), PBS (pH 7.2; approx. 5 mg/mL), and ethanol.[5][9]
pH	1.7 (100 g/L aqueous solution at 20°C)
Stability	Stable for at least 4 years when stored at -20°C. [9] Reconstituted aqueous solutions should be used within a day.[9] Store protected from heat, light, and moisture.[10]

Spectral Properties

Spectral analysis is essential for the identification and quantification of o-dianisidine dihydrochloride.

Table 3: Spectral Data

Spectrum	Wavelength/Peak
UV-Vis (λ_{max})	210 nm, 297 nm[9]
Oxidized Product (in assays)	405 nm (yellow-orange), 460 nm (brownish)[1][9][11]
Infrared (IR)	Specific peak data with interpretation is not readily available in the searched literature. However, spectra are available for reference in databases.[12][13]
Nuclear Magnetic Resonance (NMR)	Specific peak data with interpretation is not readily available in the searched literature. However, spectra are available for reference in databases.[6][14]

Safety and Handling

o-Dianisidine dihydrochloride is classified as a hazardous substance and requires careful handling.

Table 4: Hazard and Safety Information

Hazard	Description
GHS Pictograms	GHS07 (Exclamation mark), GHS08 (Health hazard)[15]
Hazard Statements	H302 (Harmful if swallowed), H350 (May cause cancer)[15]
Precautionary Statements	P201, P202, P264, P270, P281, P301+P312, P308+P313, P330, P405, P501[15]
Storage	Store at 2-8°C or -20°C for long-term stability, protected from light and moisture.[3][9][10]
Personal Protective Equipment	Wear protective gloves, clothing, eye protection, and a face shield. Use in a well-ventilated area or with respiratory protection.[16]

Note: This compound is a suspected carcinogen.[15] All handling should be performed in a designated area by trained personnel.

Experimental Protocols

o-Dianisidine dihydrochloride is a primary substrate in peroxidase-based assays. Below are detailed methodologies for its application.

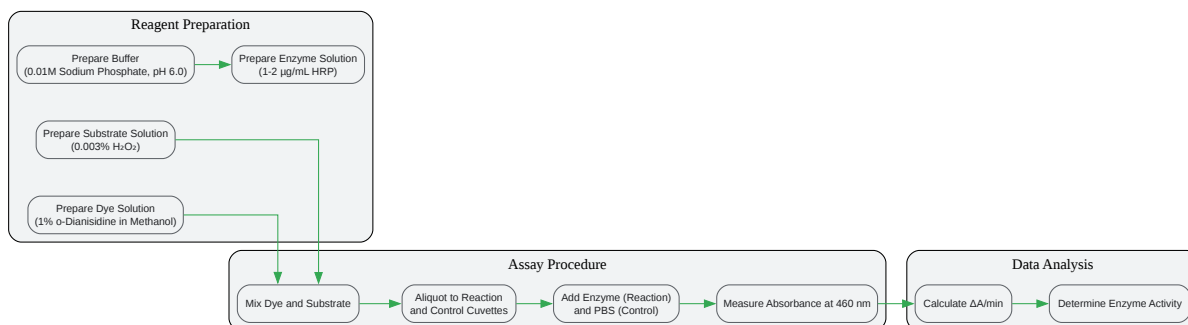
General Peroxidase Activity Assay

This protocol describes a general method for determining peroxidase activity using o-dianisidine dihydrochloride as a substrate.

Methodology:

- Reagent Preparation:
 - Buffer: 0.01 M Sodium Phosphate, pH 6.0.
 - Enzyme Solution: Dilute horseradish peroxidase (HRP) to 1-2 µg/mL in the buffer.

- Dye Solution: Prepare a 1% o-dianisidine dihydrochloride solution in methanol. This solution may not fully dissolve; vortex before use and protect from light.
- Substrate Solution: Prepare a 0.3% hydrogen peroxide (H₂O₂) solution. Dilute this solution to 0.003% with the buffer just before use.[\[17\]](#)
- Assay Procedure:
 - Combine 0.05 mL of the Dye Solution with 6.0 mL of the diluted Substrate Solution.
 - Add 2.9 mL of this mixture to a reaction cuvette and 2.9 mL to a control cuvette.
 - To initiate the reaction, add 100 µL of the diluted enzyme to the reaction cuvette and 100 µL of PBS to the control cuvette.
 - Immediately measure the change in absorbance at 460 nm every 15 seconds for 3 minutes.[\[17\]](#)
- Data Analysis:
 - Calculate the rate of change in absorbance per minute ($\Delta A/\text{min}$).
 - Enzyme activity can be calculated using the molar extinction coefficient of the oxidized product.



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Caption: Workflow for a general peroxidase activity assay.

ELISA Protocol using o-Dianisidine Dihydrochloride

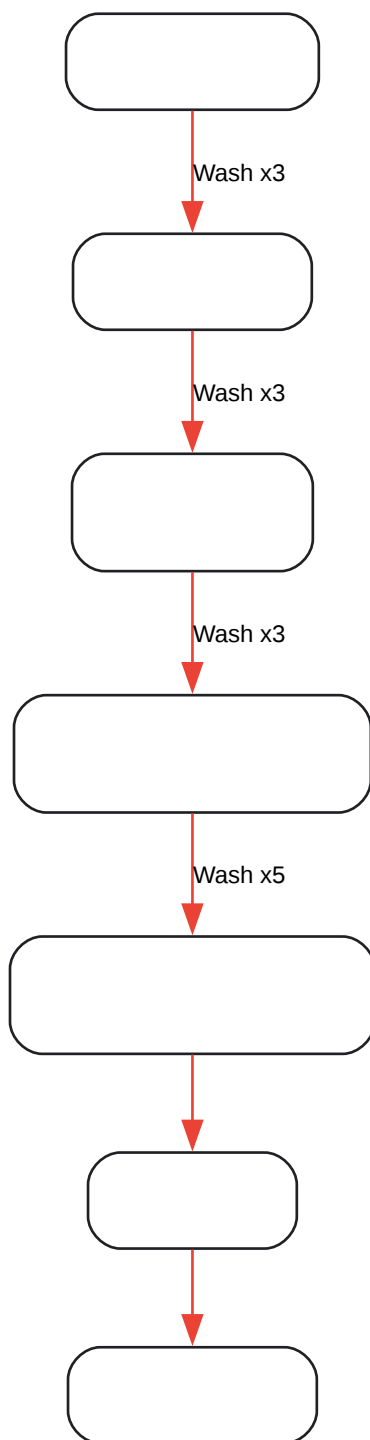
This protocol outlines the use of o-dianisidine dihydrochloride as a chromogenic substrate in a standard indirect ELISA.

Methodology:

- Antigen Coating:
 - Dilute the antigen to 1-10 µg/mL in a coating buffer (e.g., 50 mM sodium carbonate, pH 9.6).
 - Add 100 µL of the diluted antigen to each well of a 96-well microplate.
 - Incubate overnight at 4°C.[18]

- Blocking:
 - Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
 - Add 200 μ L of blocking buffer (e.g., 1% BSA in PBS) to each well.
 - Incubate for 1-2 hours at room temperature.[\[19\]](#)
- Primary Antibody Incubation:
 - Wash the plate three times.
 - Add 100 μ L of the diluted primary antibody to each well.
 - Incubate for 2 hours at room temperature or overnight at 4°C.
- Secondary Antibody Incubation:
 - Wash the plate three times.
 - Add 100 μ L of HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions.
 - Incubate for 1 hour at room temperature.[\[18\]](#)
- Substrate Development:
 - Wash the plate five times.
 - Prepare the substrate solution: dissolve one 10 mg tablet of o-dianisidine dihydrochloride in 60 mL of 50 mM phosphate-citrate buffer (pH 5.0). Immediately before use, add 12 μ L of 30% H_2O_2 .[\[10\]](#)
 - Add 100 μ L of the substrate solution to each well.
 - Incubate at room temperature in the dark until sufficient color develops (typically 15-30 minutes).
- Stopping and Reading:

- Stop the reaction by adding 50 μ L of 5 M HCl or 0.5 N sulfuric acid.[\[1\]](#)[\[18\]](#)
- Read the absorbance at 405 nm or 450-655 nm depending on the stopping solution.[\[1\]](#)[\[7\]](#)
[\[18\]](#)

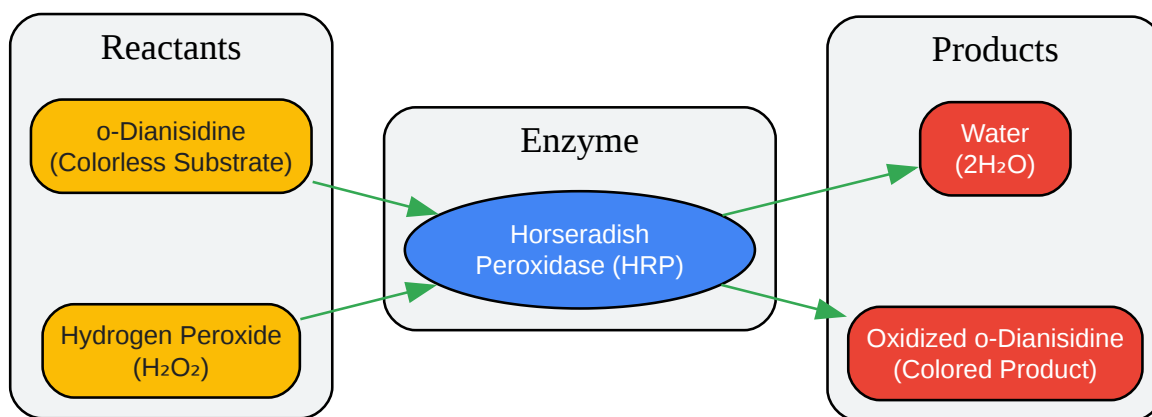


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Caption: Workflow for an indirect ELISA protocol.

Signaling Pathway in Peroxidase Assays

The enzymatic reaction in which o-dianisidine dihydrochloride participates involves its oxidation by hydrogen peroxide, catalyzed by a peroxidase enzyme like HRP. This reaction leads to a colored product that can be quantified.



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Caption: Enzymatic reaction pathway of o-dianisidine.

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